6-Ethyl-3-methoxy-2-methylphenol
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Overview
Description
6-Ethyl-3-methoxy-2-methylphenol is an organic compound belonging to the phenol family It is characterized by the presence of an ethyl group, a methoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-3-methoxy-2-methylphenol can be achieved through several methods. One common approach involves the alkylation of 3-methoxy-2-methylphenol with ethyl halides under basic conditions. Another method includes the use of Friedel-Crafts alkylation, where 3-methoxy-2-methylphenol is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-3-methoxy-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
6-Ethyl-3-methoxy-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethyl-3-methoxy-2-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways and chemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular membranes, and affect signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
o-Cresol (2-Methylphenol): Similar structure but lacks the ethyl and methoxy groups.
m-Cresol (3-Methylphenol): Similar structure but lacks the ethyl and methoxy groups.
p-Cresol (4-Methylphenol): Similar structure but lacks the ethyl and methoxy groups.
Uniqueness
6-Ethyl-3-methoxy-2-methylphenol is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to other cresol derivatives. These functional groups enhance its solubility, stability, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
6-ethyl-3-methoxy-2-methylphenol |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-6-9(12-3)7(2)10(8)11/h5-6,11H,4H2,1-3H3 |
InChI Key |
PYLWBCLVSPETPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)OC)C)O |
Origin of Product |
United States |
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